Isophthalaldehyde

Description

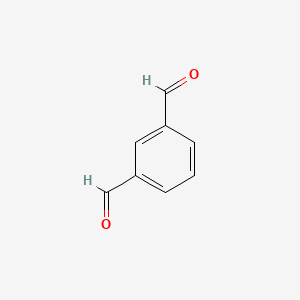

Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZALUMVGBVKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870718 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol | |

CAS No. |

626-19-7, 30025-33-3 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Isophthalaldehyde and Its Derivatives

Historical and Classical Synthetic Approaches

Early methods for synthesizing isophthalaldehyde (B49619) were foundational but often involved harsh conditions, toxic reagents, or produced significant byproducts.

The Sommelet reaction, first reported in 1913, provides a pathway to convert benzyl (B1604629) halides or benzylamines into aldehydes using hexamine and water. wikipedia.org This reaction has been adapted for the synthesis of this compound. One approach begins with α,α'-dibromo-m-xylene, while another utilizes the oxidation of a benzylic amine, such as m-xylenediamine, to produce this compound. wikipedia.org

A notable procedure involves reacting m-xylenediamine with hexamethylenetetramine in a 50% aqueous acetic acid solution, followed by heating at reflux for approximately 2.5 hours. researchgate.net This method yields this compound as crystalline needles after neutralization and cooling. researchgate.net While effective, reported yields for this specific procedure are in the range of 59-62%. researchgate.net A modified version of the Sommelet reaction, conducted in an aqueous phase with controlled pH (3.0-5.5) using hydrochloric acid, has been shown to improve yields significantly.

The Rosenmund reduction is a classical method for converting an acyl chloride to an aldehyde via catalytic hydrogenation over a poisoned palladium catalyst. wikipedia.org In the context of this compound, the starting material is isophthaloyl chloride. The catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), is intentionally deactivated or "poisoned" with a substance like thioquinanthrene or thiourea. wikipedia.org This poisoning is crucial to prevent the over-reduction of the newly formed aldehyde to an alcohol. wikipedia.org

Modifications to the Rosenmund reduction have been explored to improve its efficiency and selectivity. One such modification involves using an amine, like ethyldiisopropylamine, as a hydrogen chloride acceptor in a solvent such as acetone (B3395972) or ethyl acetate (B1210297). juniperpublishers.com This allows the reaction to proceed smoothly at room temperature and atmospheric pressure. juniperpublishers.com Another patented modification involves conducting the reaction at super-atmospheric pressures (e.g., 15-1650 p.s.i.a.) in a closed vessel, which can lead to faster reaction times and more efficient hydrogen use. google.com However, the classical Rosenmund process is often hampered by issues of catalyst deactivation and irreproducibility. researchgate.net

Beyond the catalytic Rosenmund reduction, isophthaloyl chloride can be converted to this compound using chemical reducing agents. A key reagent for this transformation is lithium tri-t-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). wikipedia.orglibretexts.org This bulky and less reactive hydride source is more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com It effectively reduces the highly reactive acid chloride to an aldehyde while minimizing the subsequent reduction to an alcohol, allowing for the aldehyde's isolation. libretexts.orgmasterorganicchemistry.comlibretexts.org This method offers a valuable, non-catalytic alternative for the specific conversion of the dichloride to the dialdehyde (B1249045).

Table 1: Comparison of Historical and Classical Synthetic Approaches

| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Key Characteristics/Drawbacks |

|---|---|---|---|---|

| Sommelet Reaction | m-Xylenediamine | Hexamethylenetetramine, Acetic Acid/HCl | 59-90% researchgate.net | Aqueous-phase reaction; pH control is critical for higher yields. |

| Rosenmund Reaction | Isophthaloyl Chloride | H₂ gas, Pd/BaSO₄ (poisoned) | Variable | Requires catalyst poisoning to prevent over-reduction; potential for catalyst deactivation. researchgate.netwikipedia.org |

| Chemical Reduction | Isophthaloyl Chloride | Lithium tri-t-butoxyaluminum hydride | Not specified | Stoichiometric reaction using a bulky hydride reagent to ensure selective reduction to the aldehyde. libretexts.orgmasterorganicchemistry.com |

Rosenmund Reaction Modifications

Contemporary and Catalytic Synthesis Strategies

Modern research focuses on developing more efficient, selective, and environmentally sound methods for this compound production, primarily through advanced catalytic systems.

Building upon the principles of the Rosenmund reaction, contemporary strategies employ advanced heterogeneous catalysts for the hydrogenation of isophthaloyl dichloride. One patented method describes a process using a metal-supported catalyst where an active metal—such as palladium, platinum, nickel, rhodium, iridium, or ruthenium—is supported on a carrier. google.com The active metal comprises 0.5 to 20% by weight of the catalyst. google.com Crucially, the catalyst is "poisoned" with components like lead or sulfur compounds (0.1 to 10% by weight) to precisely control the hydrogenation and stop at the aldehyde stage. google.com This approach offers high purity and yield, with the added benefit of improved catalyst stability for continuous production, enhancing process economics for mass production. google.com The hydrogenation is typically carried out at temperatures ranging from 0 to 200 °C and pressures from 1 to 2000 psig. google.com

A significant driver in modern chemical synthesis is the development of "green" processes that minimize waste and avoid hazardous materials. For this compound, several routes are considered more environmentally benign than classical methods. The modified Sommelet reaction, which uses an aqueous medium, avoids toxic byproducts like chromium ions associated with older oxidation methods.

Another green approach involves the direct catalytic oxidation of m-xylene (B151644). A patented process describes using catalysts based on manganese, cobalt, or iron compounds with a bromide initiator in a solvent like acetic acid or acetonitrile (B52724). google.com This method aims to control the oxidation state effectively, achieving high selectivity for this compound while reducing the formation of alcohol and carboxylic acid byproducts and minimizing wastewater. google.com Furthermore, the heterogeneous catalytic hydrogenation of isophthaloyl dichloride is also presented as an environmentally friendly alternative because it is a simpler process that generates fewer toxic byproducts compared to older multi-step organic syntheses. google.com

Table 2: Overview of Contemporary Catalytic Strategies

| Strategy | Starting Material | Catalyst System | Key Process Features | Advantages |

|---|---|---|---|---|

| Heterogeneous Catalytic Hydrogenation | Isophthaloyl Dichloride | Active Metal (Pd, Pt, Ni, etc.) on a support, poisoned with Lead or Sulfur compounds. google.com | Hydrogenation at 0-200°C and 1-2000 psig. google.com | High purity and yield; suitable for continuous production; fewer toxic byproducts. google.com |

| Catalytic Oxidation | m-Xylene | Manganese, Cobalt, or Iron compound with a Bromide initiator. google.com | Oxidation in acetic acid or acetonitrile solvent. google.com | Reduces alcohol/acid byproducts; minimizes wastewater; high selectivity. google.com |

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize both yield and selectivity. numberanalytics.com Key factors that are manipulated to achieve these goals include temperature, pressure, solvent selection, and the nature of catalysts and reagents. numberanalytics.combeilstein-journals.org The interplay between these parameters is crucial, as conditions that increase the reaction rate may adversely affect selectivity by promoting the formation of undesired byproducts. numberanalytics.com

Key Optimization Strategies:

Temperature and Residence Time: Temperature is a critical factor influencing reaction kinetics. numberanalytics.com An increase in temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to side reactions, thereby reducing the selectivity for the desired product. numberanalytics.com For instance, in certain syntheses, it was found that higher temperatures and longer residence times could lead to higher yields of the primary product but also increase the formation of impurities. nih.gov Therefore, an optimal temperature must be identified that balances reaction speed with product purity. numberanalytics.com In the synthesis of some this compound derivatives, reaction temperatures are precisely controlled; for example, a multi-component reaction was optimized at 89°C to achieve the highest yield. researchgate.net

Solvent and Reagent Concentration: The choice of solvent is pivotal as it affects the solubility, stability, and reactivity of the reactants. numberanalytics.com The solvent should effectively dissolve reactants and catalysts without participating in unwanted side reactions. numberanalytics.com In the catalytic oxidation of m-xylene to this compound, solvents like acetic acid or acetonitrile are employed. google.com The concentration of reactants is also a key variable. In the synthesis of this compound bisulfite adducts, using a 2-3 fold excess of sodium bisulfite relative to this compound is recommended to drive the reaction to completion. google.com Similarly, machine learning models suggest that substrate concentration is a continuous variable that can be fine-tuned to optimize reaction outcomes. beilstein-journals.org

Catalysts and Additives: The selection of an appropriate catalyst is fundamental to achieving high selectivity. For the oxidation of m-xylene, catalysts can include manganese, cobalt, or iron compounds, with initiators like bromides. google.com In other reactions, such as the synthesis of bioactive scaffolds, the optimization process may involve screening various catalysts and then fine-tuning the catalyst loading to maximize yield. nih.gov The use of additives can also be critical; for example, in the formation of this compound bisulfite adducts, the reaction is facilitated in a mixed solvent system of methanol (B129727) and water. google.combenicewiczgroup.com

Response Surface Methodology (RSM) is a statistical approach used to investigate the effects of multiple variables simultaneously, allowing for the optimization of reaction conditions with a minimal number of experiments. researchgate.net This method has been successfully used to study the effect of temperature and solvent composition on product yields and reaction times for derivatives of this compound. researchgate.net

Synthetic Routes to Key this compound Intermediates

The high reactivity of the dual aldehyde groups in this compound can lead to undesired side reactions or polymerization during certain synthetic applications. To mitigate this, this compound is often converted into more stable intermediates, such as bisulfite adducts or dioximes, which can be stored and used as needed.

Formation of this compound Bisulfite Adducts

A common strategy to protect the aldehyde functionalities of this compound is to convert it into its bisulfite adduct (IBA). benicewiczgroup.com This adduct is more stable and can be used in subsequent reactions, such as polybenzimidazole (PBI) synthesis, where the slow liberation of the aldehyde is desired. researchgate.net

The synthesis is typically achieved by reacting this compound with sodium bisulfite or sodium sulfite (B76179) in a mixed solvent system. benicewiczgroup.comresearchgate.net A general procedure involves dissolving this compound in methanol and sodium bisulfite in deionized water. google.combenicewiczgroup.com The two solutions are then combined and stirred at room temperature for approximately 24 hours, during which a white precipitate of the bisulfite adduct forms. google.combenicewiczgroup.com

A significant challenge in this synthesis is the concurrent formation of the this compound monosulfite adduct (IMA). researchgate.netresearchgate.net Due to the similar solubility of IBA and IMA in water, separation by recrystallization is difficult. researchgate.net To overcome this, an optimized procedure uses an excess amount of sodium sulfite. researchgate.net This approach drives the reaction towards the formation of the highly pure bisulfite adduct (IBA), eliminating the need for a separate recrystallization step. researchgate.net For example, using a 2-3 equivalent ratio of sodium bisulfite to this compound is recommended. google.com One study reported a 91.5% yield of the bisulfite adduct using this method. benicewiczgroup.com

Table 1: Reaction Parameters for this compound Bisulfite Adduct (IBA) Synthesis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | This compound, Sodium Bisulfite | google.combenicewiczgroup.com |

| Solvent System | Methanol (for this compound), Deionized Water (for Sodium Bisulfite) | google.combenicewiczgroup.com |

| Stoichiometry | 2-3 equivalents of Sodium Bisulfite to 1 equivalent of this compound | google.com |

| Temperature | Room Temperature (10-30°C) | google.combenicewiczgroup.com |

| Reaction Time | 24 hours | google.combenicewiczgroup.com |

| Product Yield | 91.5% (Reported in one study) | benicewiczgroup.com |

Synthesis of this compound Dioxime

This compound dioxime is another key intermediate. The conversion of aldehydes to oximes is a standard reaction involving hydroxylamine (B1172632). In the case of this compound dioxime, both protonated oxime groups are reduced simultaneously in a single eight-electron step during electrochemical studies. researchgate.net

While a specific synthesis for this compound dioxime was not detailed in the provided search results, a procedure for a closely related derivative, 4,5-dimethoxy this compound dioxime, illustrates the general methodology. rsc.org This synthesis involves the reaction of the dialdehyde with hydroxylamine in the presence of a base.

The procedure for the dimethoxy derivative involves charging a flask with sodium acetate and aqueous hydroxylamine in deionized water. rsc.org The dialdehyde (4,5-dimethoxy-1,3-benzenedicarboxaldehyde) is then added to this solution. rsc.org The reaction mixture is heated to reflux and stirred for 1.5 hours. rsc.org After cooling, the product crystallizes and can be collected. rsc.org This method is representative of the general approach for converting a dialdehyde like this compound into its corresponding dioxime.

Table 2: Reagents for the Synthesis of a Representative Dioxime Derivative

| Reagent | Role | Source(s) |

|---|---|---|

| 4,5-Dimethoxy-1,3-benzenedicarboxaldehyde | Starting Dialdehyde | rsc.org |

| Aqueous Hydroxylamine (50 wt. %) | Oximation Agent | rsc.org |

| Sodium Acetate | Base | rsc.org |

Reactivity and Reaction Mechanisms of Isophthalaldehyde

Nucleophilic Addition Reactions

The aldehyde functional groups in isophthalaldehyde (B49619) are susceptible to nucleophilic attack, a fundamental reaction in carbonyl chemistry. libretexts.org This reactivity allows for the formation of a diverse array of derivatives.

Schiff Base Formation with Amines and Diamines

This compound readily reacts with primary amines and diamines to form Schiff bases, also known as imines, which contain a carbon-nitrogen double bond (C=N). wikipedia.orgwikipedia.org This reaction is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. acs.orglibretexts.org The bifunctional nature of this compound allows it to react with diamines to form polymers or macrocyclic structures. wikipedia.orgsihaulichemicals.co.inmdpi.com For instance, the condensation of this compound with diamines can lead to the formation of various macrocyclic Schiff bases, including [2+2], [3+3], and larger ring systems. mdpi.com

The formation of imines from aldehydes and amines is an equilibrium process. operachem.com The position of this equilibrium is influenced by factors such as the structure of the reactants and the reaction conditions. acs.orgnih.gov Studies have been conducted to determine the equilibrium constants for the reactions of this compound with various amines. For example, the equilibrium constants for the reaction of this compound with 2-aminoethanol are significantly higher than those with ammonia (B1221849), indicating a more favorable product formation with 2-aminoethanol. acs.org

Kinetic analyses provide insights into the rate of imine formation. The rate of Schiff base formation is generally pH-dependent, with the maximum rate often observed around a pH of 5. libretexts.org Theoretical studies on the reaction of methylamine (B109427) with acetaldehyde (B116499) have shown that the reaction proceeds rapidly in aqueous solutions through the formation of a carbinolamine intermediate. arkat-usa.org The reaction kinetics can be monitored using techniques like NMR spectroscopy to observe the disappearance of the aldehyde resonance and the appearance of the imine signals. researchgate.net

Table 1: Equilibrium Constants for the Reaction of this compound with Amines This table presents equilibrium constants for the formation of imines from this compound and different amines, highlighting the influence of the amine's structure on the reaction equilibrium.

| Amine | Equilibrium Constant (K) | Comments |

|---|---|---|

| 2-Aminoethanol | Orders of magnitude higher than with NH3 acs.org | The equilibrium is significantly shifted towards the imine product. acs.org |

| Ammonia (NH3) | Lower than with 2-aminoethanol acs.org | The equilibrium is less favorable for imine formation compared to 2-aminoethanol. acs.org |

The presence of two aldehyde groups in this compound allows for stepwise or simultaneous reactions. This bifunctional reactivity is crucial in the synthesis of polymers and complex molecular architectures. wikipedia.orgsihaulichemicals.co.in The reaction with diamines can lead to the formation of linear polymers or cyclic compounds, depending on the reaction conditions and the nature of the diamine. mdpi.comnih.gov For example, reacting equimolar amounts of this compound and 1,6-hexamethylenediamine can produce polymers with varying degrees of polymerization depending on the concentration. nih.govacs.org The stepwise reactivity of this compound allows for controlled mono-functionalization, which is a distinct advantage over its isomer, terephthalaldehyde (B141574).

Equilibrium Studies and Kinetic Analyses of Imine Formation

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a base. sigmaaldrich.com this compound readily participates in this reaction, yielding α,β-unsaturated products that are valuable intermediates in organic synthesis. sphinxsai.comsmolecule.com

This compound reacts with a variety of active methylene compounds, which are compounds containing a CH2 group flanked by two electron-withdrawing groups. sphinxsai.com Examples of such compounds include malononitrile (B47326), cyanoacetates, and β-diketones. sphinxsai.comresearchgate.net The reaction involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. Subsequent dehydration leads to the final condensation product. sigmaaldrich.com Research has shown that these reactions can be carried out under both thermal and microwave irradiation conditions, with yields varying depending on the specific reactants and conditions. sphinxsai.com

Table 2: Knoevenagel Condensation of this compound with Various Active Methylene Compounds This table summarizes the reaction of this compound with different active methylene compounds, showcasing the diversity of products that can be synthesized.

| Active Methylene Compound | Catalyst/Conditions | Product Type | Yield Range |

|---|---|---|---|

| Malononitrile | Piperidine (B6355638)/Ethanol, Thermal or Microwave sphinxsai.com | Dicyanovinylarene derivative | 26.8% to 94.6% sphinxsai.com |

| Ethyl Cyanoacetate | Piperidine/Ethanol, Thermal or Microwave sphinxsai.com | Cyanoacrylate derivative | 26.8% to 94.6% sphinxsai.com |

| Methyl Acetoacetate | Piperidine/Ethanol, Thermal or Microwave sphinxsai.com | Acetoacetate derivative | Not specified |

| Acetylacetone | Piperidine/Ethanol, Reflux sphinxsai.com | Diketone derivative | 44.2% sphinxsai.com |

The outcome of the Knoevenagel condensation is significantly influenced by the choice of catalyst and the reaction conditions. sphinxsai.comcambridge.org Basic catalysts such as piperidine and pyridine (B92270) are commonly used to facilitate the reaction. The reaction can be performed in various solvents, including ethanol, or even under solvent-free conditions. sphinxsai.com The use of microwave irradiation has been shown to accelerate the reaction, although in some cases, conventional heating may lead to higher yields. sphinxsai.com Studies have also explored the use of different catalytic systems, such as boric acid and imprinted silica (B1680970), to enhance the efficiency and selectivity of the Knoevenagel condensation. cambridge.orgmdpi.com For instance, using an imprinted primary amine on silica with an acidic outer sphere has been shown to lead to higher catalytic rates in the Knoevenagel condensation of this compound. cambridge.org

Reaction with Active Methylene Compounds

Aldol (B89426) Condensation Variants

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. escholarship.org this compound, with its two aldehyde functionalities, can undergo this reaction with other carbonyl compounds. These reactions are typically base-catalyzed and lead to the formation of β-hydroxy carbonyl compounds, which are valuable precursors in the synthesis of more complex molecules. smolecule.com

While the classic aldol condensation involves the reaction of an enol or enolate with a carbonyl compound, several variants exist. One notable variant is the Knoevenagel condensation, a modification of the aldol condensation. escholarship.orgsmolecule.com In this reaction, this compound reacts with an active methylene compound in the presence of a base catalyst. smolecule.com The resulting products, α,β-unsaturated carbonyl compounds, are important intermediates in the production of various organic materials. smolecule.com

Research has also explored domino aldol reactions involving aromatic dialdehydes like this compound. nih.gov For instance, the reaction of this compound with certain enolates can lead to a mixture of isomers, highlighting the complexity of controlling stereochemistry in such reactions. nih.gov

Redox Chemistry of the Formyl Groups

The formyl groups of this compound can be either oxidized to carboxylic acids or reduced to alcohols, demonstrating the compound's versatile redox behavior.

The oxidation of this compound yields isophthalic acid, a commercially important monomer in the polymer industry. nih.gov Various oxidizing agents can achieve this transformation. Historically, strong oxidants like chromium trioxide and potassium permanganate (B83412) were employed. smolecule.com However, these methods often require harsh conditions and can generate toxic byproducts. nih.gov

More recent research has focused on developing milder and more environmentally friendly oxidation methods. One such approach utilizes a Metal-Organic Framework (MOF) based on a zinc N-heterocyclic carbene (MOF-Zn-NHC) as a heterogeneous catalyst for the aerobic oxidation of this compound. nih.govrsc.orgrsc.org This catalytic system efficiently converts both aldehyde groups to their corresponding carboxylic acids under relatively mild conditions, using air as the oxidant and proceeding in refluxing water. nih.govrsc.org The reaction is monitored by thin-layer chromatography (TLC), and the product, isophthalic acid, can be purified by flash chromatography. nih.govrsc.org

The proposed mechanism for this MOF-catalyzed oxidation involves a cooperative geminal anomeric-based oxidation pathway. nih.govrsc.org

The reduction of this compound's two formyl groups leads to the formation of isophthalyl alcohol (1,3-benzenedimethanol) and other related diols. This transformation can be accomplished through various reduction methods, including catalytic hydrogenation and electrochemical reduction.

A common laboratory method for the reduction of aldehydes is the use of reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride. In the context of this compound, these reagents would reduce both formyl groups to hydroxyl groups, yielding isophthalyl alcohol.

Catalytic hydrogenation offers an alternative route. For instance, isophthaloyl dichloride can be hydrogenated in the presence of a supported metal catalyst (e.g., palladium, platinum) to produce this compound, which can be further reduced to the diol. google.com

The electrochemical reduction of this compound has been studied to understand the stepwise process of electron and proton transfer to the two carbonyl groups. researchgate.netresearchgate.net In acidic media, the diprotonated form of this compound undergoes a two-electron reduction to form a diradical. researchgate.netresearchgate.net This diradical is then further reduced by two more electrons and reacts with two protons to yield the dialcohol. researchgate.netresearchgate.net The electrochemical behavior in acidic conditions resembles that of benzaldehyde (B42025) but at twice the concentration. researchgate.netrsc.org This process has been investigated using techniques like polarography, cyclic voltammetry, and controlled potential electrolysis. researchgate.netresearchgate.net

In the singly protonated form, the protonated formyl group is reduced first in a two-electron process to an alcohol. researchgate.netresearchgate.net The reduction of the second carbonyl group then occurs at a more negative potential. researchgate.netresearchgate.net The orientation of the molecule at the electrode surface plays a crucial role in these reduction processes. researchgate.netresearchgate.net

While the reduction of this compound to isophthalyl alcohol does not generate a chiral center at the benzylic positions, stereochemical considerations become important when the substituents on the aromatic ring or the reducing agent itself are chiral. The stereochemistry of the reduction can be influenced by the choice of catalyst and reaction conditions. For example, in the synthesis of chiral compounds, the stereochemical pathway of the reduction is a critical factor to control. rsc.org The bulky nature of some catalysts or reagents can influence the facial selectivity of the hydride attack on the carbonyl groups, potentially leading to diastereomeric or enantiomeric excesses in more complex systems.

Electrochemical Reduction Mechanisms

Tishchenko Reaction and Ester Formation

The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde react to form an ester. organic-chemistry.org This reaction is typically catalyzed by aluminum alkoxides. organic-chemistry.orgresearchgate.net In the case of a dialdehyde (B1249045) like this compound, this reaction can lead to the formation of polyesters. researchgate.net

The mechanism involves the coordination of the catalyst to an aldehyde molecule, followed by the addition of a second aldehyde molecule to form a hemiacetal intermediate. organic-chemistry.org An intramolecular hydride shift then occurs, resulting in the formation of the ester. organic-chemistry.org

Research has shown that this compound can be polymerized via the Tishchenko reaction using catalysts such as ethylmagnesium bromide-(-)-sparteine complexes or aluminum alkoxides to yield polyesters. researchgate.net Furthermore, lanthanoid-catalyzed Tishchenko reactions of this compound have been observed to initially form a polymer, which then transforms into a macrocyclic lactone. lookchem.com Tandem polymerization involving both cyclotrimerization and the Tishchenko reaction has also been demonstrated with this compound and vinyl ethers, producing polymers with both cyclic acetal (B89532) and ester structures in the main chain. rsc.org

Polymerization Mechanisms

This compound's bifunctional nature, possessing two aldehyde groups on a benzene (B151609) ring, makes it a valuable monomer in the synthesis of various polymers. Its reactivity allows for the formation of polymers through several mechanisms, leading to materials with diverse properties and applications.

Condensation polymerization is a primary route for creating polymers from this compound, particularly through the formation of imine linkages, also known as Schiff bases. This reaction occurs when this compound is reacted with primary amines. masterorganicchemistry.com The two aldehyde groups of this compound can each react with an amine group, and when a diamine or polyamine is used, this leads to the formation of a polymer chain. researchgate.net

The fundamental reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com The reaction is often catalyzed by acid. masterorganicchemistry.com The general mechanism is a multi-step process: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

The formation of these imine-linked polymers, or polyazomethines, is a straightforward condensation reaction that often requires no catalyst and produces neutral, small molecules like water as the only byproduct. researchgate.net The resulting polymers can form complex structures, including macrocycles and porous organic polymers (POPs). For instance, the reaction of this compound with diamines can lead to the formation of macrocyclic compounds, where the synthesis can be influenced and driven by supramolecular polymerization. rsc.orgchemrxiv.org

The thermal properties of polymers derived from this compound are critical for determining their processing conditions and potential applications, especially in high-performance materials. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these materials. researchgate.net

For example, polyspiroacetals synthesized from the condensation of this compound with tetravalent alcohols like di-trimethylolpropane exhibit significant thermal stability. researchgate.net TGA has shown these polymers can be stable up to 253 °C and leave a relatively high char residue upon pyrolysis, suggesting potential flame resistance. researchgate.net DSC studies help to identify the glass transition temperature (Tg), which for some poly(cycloacetals) can range from room temperature to 115 °C. researchgate.net Research on polyazomethines derived from this compound has reported glass transition temperatures in the range of 257–260 °C and 10% weight loss temperatures (T10%) between 458–545 °C in air and 527–601 °C in nitrogen, indicating high thermal stability. researchgate.net

| Polymer Type | Monomers | Thermal Stability (Td / T10%) | Glass Transition Temp. (Tg) | Key Characteristics | Reference |

|---|---|---|---|---|---|

| Polyspiroacetal | This compound, Di-trimethylolpropane | Stable up to 253 °C | Room Temp to 115 °C | High char residue, potential flame resistance. | researchgate.net |

| Polyazomethine | This compound, various diamines | 527–601 °C (in N2) | 257–260 °C | Amorphous nature, semiconductive properties. | researchgate.net |

This compound serves as an effective cross-linking agent due to its two reactive aldehyde groups, which can form covalent bonds with functional groups in other polymer chains, creating a three-dimensional network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the materials. smolecule.com

A notable example is the cross-linking of polyethylenimine (PEI). This compound reacts with the primary amine groups in branched PEI to form stable imine cross-links. researchgate.netsciencepg.comresearchgate.net This reaction can be controlled to occur intramolecularly, leading to the formation of soluble, unimolecular polymer nanoparticles. researchgate.netsciencepg.com Studies using dynamic light scattering have shown that as cross-linking increases, the particle size of the polymer molecules in solution decreases, confirming intramolecular cross-linking. researchgate.netresearchgate.net

Another application is in ambient cross-linking systems. This compound can be used in Knoevenagel condensation reactions with polymers containing active methylene groups, such as acetoacetylated sucrose. acs.org This reaction, catalyzed by a base like piperidine, forms a cross-linked film at room temperature. The resulting coatings exhibit good hardness, with pencil hardness values between 4H and 5H. acs.org

Thermal Polymerization Studies and Resulting Material Characteristics

Interaction Studies and Adduct Formation

While reactions with amines are prominent, the electrophilic aldehyde groups of this compound readily react with a variety of other nucleophiles. libretexts.org These reactions are fundamental to its use as a versatile building block in organic synthesis. smolecule.com

One significant reaction is the Knoevenagel condensation, which occurs between this compound and compounds with active methylene groups (e.g., malononitrile, cyanoacetates). smolecule.com This base-catalyzed reaction forms carbon-carbon double bonds and is a key step in synthesizing intermediates for pharmaceuticals and dyes. The yields for such reactions can be quite high, ranging from 26.8% to 94.6%, depending on the specific reactants and conditions used.

This compound can also undergo aldol condensation with other carbonyl compounds. smolecule.com Furthermore, its aldehyde groups can be oxidized to form isophthalic acid or reduced to yield 1,3-benzenedimethanol. The reactivity of aldehydes with nucleophiles is influenced by factors such as the nucleophile's basicity, polarizability, and the solvent system. kinampark.com For instance, thiols are generally more powerful nucleophiles than alcohols, especially in the protic solvent of biological systems. libretexts.org

Aldehydes can be sensitive and prone to oxidation or unwanted side reactions. A key strategy to stabilize this compound, particularly during polymerization, is to convert it into its bisulfite adduct. This reversible reaction protects the aldehyde groups, allowing for better control over subsequent reactions. sc.eduresearchgate.net

The this compound bisulfite adduct (IBA) is synthesized by reacting this compound with sodium bisulfite (or sodium sulfite (B76179) in solution). researchgate.netepo.org Each aldehyde group reacts with a bisulfite ion to form a stable, water-soluble adduct. researchgate.net A challenge in this synthesis is the concurrent formation of the monosulfite adduct (IMA), which has similar solubility to the desired bisulfite adduct (IBA), making separation difficult. researchgate.net However, using an excess of sodium sulfite can drive the reaction to completion, yielding high-purity IBA without the need for recrystallization. researchgate.net

This adduct chemistry is crucial in the synthesis of high-molecular-weight polybenzimidazole (PBI). sc.eduresearchgate.net Using the stabilized IBA monomer allows for solution polymerization in solvents like N,N-dimethylacetamide (DMAc) at high concentrations, a process that is otherwise hindered when using the free aldehyde. sc.edu This method provides a practical route to producing high-quality PBI, a high-performance polymer known for its exceptional thermal stability. sc.eduresearchgate.net

| Reactants | Product | Key Synthesis Feature | Application | Reference |

|---|---|---|---|---|

| This compound, Sodium Bisulfite, Methanol (B129727)/Water | This compound Bisulfite Adduct (IBA) | Using excess sodium bisulfite yields high-purity product. | Stabilized monomer for high-molecular-weight PBI synthesis. | researchgate.netepo.org |

| IBA, Tetraaminobiphenyl (TAB) | Poly[2,2’-(m-phenylene)-5,5’-bisbenzimidazole] (PBI) | Allows for high-concentration solution polymerization in DMAc. | Production of high-performance engineering plastics. | sc.eduresearchgate.net |

Applications of Isophthalaldehyde in Advanced Materials Science Research

Polymer Science and Engineering

In polymer science, isophthalaldehyde (B49619) and its direct derivatives are crucial for synthesizing high-performance polymers. Its bifunctional nature allows it to act as a monomer or cross-linking agent, leading to the formation of complex and robust molecular structures.

This compound and its oxidized form, isophthalic acid, are key components in the production of high-performance polyesters and can be incorporated into polyimide structures.

Polyesters: Isophthalic acid is a principal ingredient in the synthesis of isophthalic polyester (B1180765) resins, a class of unsaturated polyester resins (UPRs) known for their superior performance characteristics compared to their orthophthalic counterparts. barentz-na.comincomepultrusion.com The production process typically involves the reaction of isophthalic acid with a glycol, such as propylene (B89431) glycol or ethylene (B1197577) glycol, through esterification and polycondensation. incomepultrusion.comintratec.us The resulting isophthalic resins exhibit enhanced toughness, greater tensile elongation, and improved chemical and water resistance. barentz-na.com This makes them suitable for demanding applications, including industrial tanks, pipes, and marine components. barentz-na.com

Table 1: Comparative Properties of Isophthalic and Orthophthalic Polyester Resins

| Property | Isophthalic Polyester | Orthophthalic Polyester |

| Primary Acid | Isophthalic Acid | Orthophthalic Anhydride |

| Molecular Structure | More compact, robust structure incomepultrusion.com | Less compact structure |

| Mechanical Strength | High incomepultrusion.com | Standard |

| Durability | High incomepultrusion.com | Standard |

| Chemical Resistance | Excellent barentz-na.com | Moderate |

| Water Resistance | High | Moderate |

| Flexibility/Toughness | Higher barentz-na.com | Lower |

Polyimides: Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability. researchgate.net They are typically synthesized through the polycondensation of a dianhydride and a diamine. allresist.comoatext.com While less common than the dianhydride-diamine route, this compound can be incorporated into polyimide backbones, contributing to polymers with desirable thermal and mechanical properties. smolecule.com For instance, soluble polyimides have been developed by introducing specific functional groups, a process where this compound derivatives can be utilized. allresist.comsmolecule.com The polycondensation of this compound with various diamines has also been explored to create other polymer types, such as polythioamides, demonstrating its versatility in forming diverse polymer architectures. researchgate.net

This compound is a critical monomer in the synthesis of poly[2,2’-(m-phenylene)-5,5’-bisbenzimidazole] (m-PBI), a premier high-performance polymer known for its extraordinary thermal and chemical stability. researchgate.netwikipedia.org A significant advancement in PBI synthesis involves the use of an this compound bisulfite adduct (IBA). researchgate.netsc.edu This innovative approach facilitates a solution polymerization method in organic solvents like N,N-dimethylacetamide (DMAc) at high concentrations (e.g., 14-22 wt%). benicewiczgroup.combenicewiczgroup.com

This method overcomes limitations of traditional synthesis routes, such as those using polyphosphoric acid (PPA), by allowing for the production of high-molecular-weight PBI under milder conditions. researchgate.netbenicewiczgroup.com The resulting polymer exhibits thermal stability with a 5% weight loss occurring at temperatures greater than 550°C and a glass transition temperature (Tg) of approximately 430°C, comparable to commercially produced PBI. benicewiczgroup.comgoogle.com This patented synthetic avenue provides a practical and efficient means to produce a variety of PBI derivatives with tailored properties. sc.edu

Table 2: Properties of Polybenzimidazole (PBI) Synthesized via this compound Bisulfite Adduct (IBA) Method

| Property | Value | Source(s) |

| Synthesis Method | Solution polymerization using IBA in DMAc | sc.edubenicewiczgroup.com |

| Molecular Weight (Mn) | 78 kDa | researchgate.net |

| Molecular Weight (Mw) | 144 kDa | researchgate.net |

| Polydispersity Index (PDI) | 1.84 | researchgate.net |

| Tensile Strength | 100.5 - 103.5 MPa | researchgate.netresearchgate.net |

| Young's Modulus | 1715 - 1820 MPa | researchgate.netresearchgate.net |

| Elongation at Break | 8.18 - 9.47% | researchgate.netresearchgate.net |

| Glass Transition Temp. (Tg) | ~430 °C | benicewiczgroup.com |

| Thermal Stability (5% wt loss) | > 550 °C | google.com |

The use of this compound and its derivatives is a key strategy in designing resins with enhanced thermal and mechanical characteristics. In addition to the performance benefits seen in isophthalic polyester resins, this compound is a precursor for other advanced resin systems. barentz-na.com

Notably, it is used to synthesize benzoxazine (B1645224) monomers, which are important precursors for high-performance thermosetting resins. These benzoxazine-based resins are valuable in applications requiring high thermal stability and robust mechanical properties, such as advanced coatings and adhesives. Research has shown that this compound can accelerate the curing process of these resin formulations, further enhancing their performance characteristics.

This compound's structure is ideally suited for the construction of complex supramolecular architectures through dynamic covalent chemistry. The reversible formation of imine bonds from the condensation of this compound with amines is a cornerstone of this field. mdpi.com

This compound readily undergoes condensation reactions with bifunctional diamines to form imine-linked macrocycles and oligomers. rsc.org The reaction is often dynamic, allowing for the formation of a thermodynamically favored macrocyclic product, such as a [6+6] hexagonal macrocycle, from an initial mixture of oligomers. acs.org The specific size and structure of the resulting macrocycle (e.g., [2+2], [3+3]) can be influenced by the choice of diamine and reaction conditions. mdpi.commdpi.com These structures are typically characterized using techniques like Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to confirm their size and identity. rsc.orgacs.org

A remarkable application of these this compound-based macrocycles is their ability to serve as building blocks for highly ordered nanostructures. rsc.org Through a process of supramolecular polymerization, these discrete macrocycles can self-assemble into high-aspect-ratio nanotubes. rsc.orgacs.org This assembly is typically directed by protonating the macrocycles with an acid. researchgate.net The protonation induces strong electrostatic and solvophobic interactions that drive the stacking of the macrocycles into stable, well-defined nanotubular structures. mdpi.comacs.org

Furthermore, the properties of these nanotubes can be precisely tuned by modifying the this compound monomer. For example, incorporating triethylene glycol functionalities onto the this compound backbone results in nanotubes with pore-functionalized interiors capable of efficient lithium-ion conduction. chemrxiv.orgnih.govacs.org These self-assembled nanotubes exhibit high ionic conductivity and mechanical integrity, highlighting their potential in advanced applications like solid-state electrolytes. chemrxiv.orgnih.govacs.org

Table 3: Characteristics of Self-Assembled Nanotubes from this compound-Based Macrocycles

| Characteristic | Description/Value | Source(s) |

| Assembly Driver | Protonation of imine-linked macrocycles | acs.orgresearchgate.net |

| Driving Forces | Electrostatic, solvophobic, and π–π interactions | mdpi.comacs.org |

| Aspect Ratio | High (>10³) | acs.orgchemrxiv.org |

| Characterization | AFM, SEM, TEM, in solvo X-ray Diffraction | rsc.orgacs.orgchemrxiv.org |

| Functionalization | Pore-functionalization with triethylene glycol for Li⁺ transport | chemrxiv.orgnih.govacs.org |

| Peak Ionic Conductivity | 3.91 × 10⁻⁵ S cm⁻¹ (for lithiated glycol-functionalized NTs) | chemrxiv.orgnih.govacs.org |

Supramolecular Polymerization and Self-Assembled Structures

Kinetic vs. Thermodynamic Control in Supramolecular Systems

In the realm of supramolecular chemistry, the assembly of molecules into larger, ordered structures is governed by principles of kinetic and thermodynamic control. libretexts.orgrsc.org Kinetic control favors the product that forms the fastest, often at lower temperatures, while thermodynamic control yields the most stable product, typically under conditions that allow for the reversal of initial products and equilibration. libretexts.orgdergipark.org.tr

Research into supramolecular systems utilizing this compound demonstrates this dichotomy. The formation of imine-based macrocycles and polymers, driven by the reversible reaction between this compound and various amines, can be directed toward either a kinetically favored product or a more stable thermodynamic product by manipulating reaction conditions like temperature and time. nih.gov For instance, a reaction might initially and rapidly produce a mixture of smaller, kinetically favored oligomers. libretexts.org However, given sufficient time and thermal energy to overcome activation barriers, these intermediates can rearrange into a more stable, well-defined macrocyclic structure, which represents the thermodynamic product. libretexts.orgnih.gov This control is pivotal for creating "out-of-equilibrium" supramolecular polymers that can be transiently formed and disassembled, mimicking biological functions. nih.gov The understanding and application of kinetic versus thermodynamic principles allow researchers to select for specific supramolecular architectures with desired properties. rsc.orgnih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research

This compound is a cornerstone building block in the synthesis of crystalline porous materials such as COFs and MOFs, which are part of a broader class of materials known as reticular frameworks. sioc-journal.cnberkeley.edu

This compound as a Building Block for Reticular Frameworks

Reticular chemistry involves the assembly of well-defined molecular building blocks into predetermined, ordered network structures held together by strong bonds. berkeley.edunih.gov this compound, with its two reactive aldehyde groups, is an ideal building block for this "bottom-up" approach. smolecule.com Its defined geometry and bifunctionality enable its use in condensation reactions, typically with amine-containing linkers, to form the robust covalent bonds (such as imines) that define the structure of COFs. yoonseobkim.com The meta-substitution pattern of this compound provides a specific angular geometry that influences the resulting topology of the framework. This precise control over the assembly process allows for the rational design of materials with tailored properties. smolecule.comberkeley.edu

Design of COFs with Tunable Pore Structures

A significant area of COF research is the ability to precisely control pore size and environment. yoonseobkim.comresearchgate.net this compound and its derivatives are instrumental in this pursuit. By employing desymmetrized or elongated versions of this compound, researchers can create COFs with periodically heterogeneous pore structures. researchgate.netacs.org For example, the condensation of a C2v symmetric building block like 5-(4-formylphenyl)this compound with a linear linker can result in a 2D COF that possesses two distinctively different hexagonal pores within a single, highly ordered framework. researchgate.netacs.org This strategy of using linkers with varied geometries and lengths allows for the engineering of COFs with hierarchical porosity, featuring both micropores and mesopores. researchgate.net Such tunable, multi-pore structures are highly sought after for applications in selective gas adsorption and catalysis. researchgate.netacs.org

Table 1: Examples of this compound Derivatives in COFs with Heterogeneous Pores

| This compound Derivative | Linker | Resulting COF | Key Structural Feature | Reference |

| 5-(4-formylphenyl)this compound | Hydrazine | HP-COF-1 | Dual hexagonal pore structure | researchgate.netacs.org |

| 5-((4-formylphenyl)ethylene)this compound | Hydrazine | HP-COF-2 | Dual hexagonal pore structure | researchgate.netacs.org |

Integration into Metal Coordination Complexes for Functional Materials

This compound can form stable complexes with various metal ions, creating coordination complexes and Metal-Organic Frameworks (MOFs) with unique functionalities. smolecule.com In these structures, the aldehyde groups or derivative functionalities of this compound act as ligands, coordinating to metal centers. This integration of this compound-based ligands into metal-organic structures can yield materials with interesting catalytic, photoluminescent, and magnetic properties. smolecule.comnih.gov For instance, Schiff base ligands derived from this compound can chelate with transition metals like cobalt and copper, forming complexes with potential applications in catalysis and medicinal chemistry. researchgate.net The ability to pre-design the organic linker (the this compound derivative) and select the metal ion allows for fine-tuning of the final material's electronic and structural properties. smolecule.com

Research on MOF/COF Composites

A growing research area involves creating hybrid materials that combine the properties of both MOFs and COFs. researchgate.netnih.gov These composites, often with a core-shell structure (e.g., MOF@COF or COF@MOF), aim to leverage the crystalline porosity of both components to create materials with enhanced stability and functionality. researchgate.netresearchgate.net One synthetic strategy involves growing a COF shell on the surface of a pre-existing MOF crystal. nih.gov In this "COF-on-MOF" approach, the surface of an amine-functionalized MOF can be used as a template for the interfacial growth of a COF layer using this compound as a linker. researchgate.netnih.gov This creates a hybrid material that might possess the catalytic or separation capabilities of the MOF core, protected and enhanced by the robust and porous COF shell. researchgate.netrsc.org These hybrid structures are being explored for advanced applications in catalysis and gas separation. researchgate.net

Functional Materials Development

Beyond highly ordered frameworks, this compound is a key ingredient in the development of a wide range of functional materials. Its ability to undergo polymerization and participate in various condensation reactions makes it a versatile precursor. smolecule.com

Researchers have used this compound to create microporous carbons through a polymerization-carbonization process with melamine, resulting in materials with high porosity and surface area suitable for gas storage. It is also incorporated into the backbone of polymers like polyesters and polyimides, enhancing their thermal stability and mechanical strength. smolecule.com Furthermore, this compound is a precursor for aminal-linked hydrophobic polymers designed for the selective adsorption of organic pollutants. rsc.org The development of fluorinated this compound derivatives is also being explored for creating materials with specific properties like hydrophobicity and enhanced stability for applications in coatings and electronics. ontosight.ai

Table 2: Research Findings on this compound-Based Functional Materials

| Material Type | Precursors | Key Finding/Application | Reference |

| Microporous Carbons | This compound, Melamine | High porosity and surface area for gas storage and catalysis. | |

| Aminal-linked Polymer | This compound, Melamine | Selective adsorption of toxic organic pollutants. | rsc.org |

| Schiff Base Metal Complexes | This compound, Aniline derivatives, Metal salts | Moderate antibacterial activities. | researchgate.net |

| Fluorinated Derivatives | 2,4-difluoro-5-(1-methoxy-2-methylpropyl)this compound | Potential for use in specialized polymers, coatings, and electronics. | ontosight.ai |

Precursors for Fluorescent Dyes in Biological Imaging and Sensing Research

Fluorescent dyes are indispensable tools in life sciences, enabling researchers to visualize biological processes with high sensitivity and selectivity. labinsights.nl These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a process that allows for the high-resolution imaging of cellular structures, molecular interactions, and the movement of biomolecules. labinsights.nl The development of novel fluorescent probes, particularly those that operate in the near-infrared (NIR) region, is a significant area of research, as NIR light offers deeper tissue penetration and reduced background autofluorescence from biological samples. mdpi.comnih.gov

This compound is a key precursor in the synthesis of certain fluorescent molecules, primarily through its reaction to form Schiff bases. wikipedia.orgresearchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com The bifunctional nature of this compound allows it to react with two equivalents of an amine, creating larger, often conjugated systems that can exhibit fluorescence. wikipedia.org

Schiff bases derived from this compound have been explored as chemosensors, which are molecules that signal the presence of a specific chemical species, often through a change in their fluorescent properties. rsc.orgnih.gov For example, a chemosensor based on 2-hydroxy-5-methylthis compound (B1214215) was developed for the detection of zinc (Zn²⁺) and copper (Cu²⁺) ions, which are important in various biological and environmental systems. researchgate.net Similarly, aggregation-induced emission (AIE)-active Schiff base compounds, which become highly fluorescent in an aggregated state, have been synthesized for the sensitive and selective detection of ferric (Fe³⁺) ions. rsc.org These probes often work on a "turn-on" or "turn-off" mechanism, where the coordination of the metal ion either enhances or quenches the fluorescence, providing a clear signal for detection. mdpi.comrsc.org

Table 1: Examples of this compound-Derived Fluorescent Probes

| Probe Type | Precursor | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Fluorescent Chemosensor | 2-hydroxy-5-methylthis compound | Zn²⁺ and Cu²⁺ ions | Fluorescence enhancement/quenching upon ion binding | researchgate.net |

| AIE-Active Schiff Base | This compound and substituted anilines | Fe³⁺ ions | Fluorescence quenching via ligand-to-metal charge transfer (LMCT) | rsc.org |

| Binuclear Schiff Base | This compound derivatives | Zn²⁺ ions | "Turn-on" fluorescence upon chelation, preventing non-radiative processes | mdpi.com |

Application in Porous Carbon Materials Research

Porous carbon materials are of significant interest due to their large specific surface area, chemical stability, and tunable pore structures. frontiersin.org These properties make them highly effective in applications such as gas adsorption, energy storage, and catalysis. frontiersin.org this compound has been successfully used as a carbon precursor, in conjunction with other monomers, to synthesize high-performance microporous carbons.

In one notable study, researchers developed a one-pot synthesis strategy combining this compound with melamine. researchgate.netresearchgate.netnih.gov This process involves the simultaneous polymerization, carbonization, and in situ activation of the precursors in a molten salt medium (a mixture of potassium hydroxide (B78521) and sodium hydroxide). researchgate.netresearchgate.net This method is economically favorable as it is a facile, single-step, solvent-free route to designing microporous carbons with exceptionally high specific surface areas, reaching approximately 3000 m²/g. researchgate.netnih.gov

The resulting carbon materials exhibit excellent gas adsorption capabilities. researchgate.netnih.gov For instance, a material prepared at 800°C using a KOH-NaOH eutectic mixture (termed MIKN-800) demonstrated a high hydrogen (H₂) uptake of 4.0 wt% at 77 K and 1 bar, a result attributed to its high specific surface area (2984 m²/g) and large total pore volume (1.98 cm³/g). researchgate.netresearchgate.netnih.gov Another variant prepared at 700°C with only KOH as the activating agent (MIK-700) showed a narrower pore size distribution and a high nitrogen content, leading to an outstanding carbon dioxide (CO₂) adsorption capacity of 9.7 mmol/g at 273 K and 1 bar. researchgate.netnih.gov

Table 2: Properties of this compound-Melamine Derived Porous Carbons

| Material Code | Activation Temperature | Activating Agent | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Key Application/Finding | Reference |

|---|---|---|---|---|---|---|

| MIKN-800 | 800°C | KOH-NaOH | 2984 | 1.98 | H₂ storage: 4.0 wt% uptake at 77 K | researchgate.netresearchgate.netnih.gov |

| MIK-700 | 700°C | KOH | Not specified | 1.33 (micropore) | CO₂ adsorption: 9.7 mmol/g at 273 K | researchgate.netnih.gov |

Exploration in Sensing Applications

The field of chemical sensors is dedicated to developing devices that can detect and quantify chemical species, translating a chemical interaction into a measurable signal. researchgate.net These sensors are vital for environmental monitoring, industrial process control, and healthcare. mdpi.commdpi.com this compound's ability to form stable Schiff base ligands makes it a valuable component in the design of chemosensors, particularly for the detection of metal ions. wikipedia.orgresearchgate.net

Schiff bases derived from this compound can act as highly selective receptors for specific metal ions. researchgate.net The binding of a metal ion to the ligand can induce a change in its electronic properties, leading to a detectable optical or electrochemical signal. mdpi.com This principle is the foundation for many colorimetric sensors, where a color change is observed visually, and fluorescent sensors, which exhibit a change in light emission. rsc.orgmdpi.com

Research has demonstrated the synthesis of various this compound-based Schiff bases for detecting a range of metal ions. These sensors often exhibit high sensitivity and selectivity, meaning they can detect very low concentrations of a target ion even in the presence of other, similar ions. researchgate.net For example, an this compound-based probe was shown to selectively detect Fe³⁺ ions with a detection limit in the micromolar range. rsc.org Another sensor, built upon a 2-hydroxy-5-methylthis compound core, showed potential for detecting both Zn²⁺ and Cu²⁺. researchgate.net The development of such sensors is a growing field, with ongoing efforts to improve detection limits, response times, and applicability in real-world samples. researchgate.net

Table 3: Performance of this compound-Based Chemical Sensors

| Sensor Type | Target Analyte | Detection Method | Key Performance Metric | Reference |

|---|---|---|---|---|

| AIE-Active Schiff Base (L1) | Fe³⁺ | Fluorescence Quenching | Detection Limit: 0.163 µM | rsc.org |

| AIE-Active Schiff Base (L2) | Fe³⁺ | Fluorescence Quenching | Detection Limit: 3.99 µM | rsc.org |

| Fluorescent Chemosensor | Zn²⁺ and Cu²⁺ | Fluorescence Spectroscopy | Demonstrated high potential for ion detection | researchgate.net |

Theoretical and Computational Chemistry Studies of Isophthalaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the behavior of isophthalaldehyde (B49619) and its derivatives. These computational approaches allow for the detailed investigation of both ground and excited state properties.

Density Functional Theory (DFT) for Reactivity Assessment

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. mdpi.com DFT-based reactivity descriptors have become a valuable tool for the semi-quantitative analysis of organic reactivity. mdpi.com

The reactivity of this compound is largely dictated by its two aldehyde functional groups. DFT models are capable of assessing the electrophilicity of these groups, which is a key factor in predicting how the molecule will interact with nucleophiles. The delocalized pi-electron system of the benzene (B151609) ring influences the reactivity of the aldehyde groups, making them more susceptible to nucleophilic attack than typical aliphatic aldehydes. Computational studies can quantify this electrophilicity, providing valuable data for understanding and predicting reaction outcomes.

One approach to quantifying electrophilicity is through the calculation of the electrophilicity index (ω), a concept rooted in conceptual DFT. This index provides a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

No specific studies providing a calculated electrophilicity index for this compound were found in the search results. General principles of DFT application to aldehyde reactivity are described.

When this compound reacts with unsymmetrical reagents, the question of regioselectivity arises—that is, which of the two aldehyde groups is more likely to react, or at which position a substituent will add to the benzene ring. DFT calculations can be employed to predict this regioselectivity by simulating the transition states of possible reaction pathways. For instance, in the synthesis of dicyanoanilines, DFT can be used to model the transition states of the condensation reaction between this compound and an amine, thereby predicting the most favorable reaction site.

The prediction of regioselectivity often involves calculating the energies of the intermediates and transition states for all possible reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the dominant one. This approach has been successfully used to predict the regioselectivity of various organic reactions, including electrophilic aromatic substitutions. acs.orgepa.gov

Electrophilicity of Aldehyde Groups

Studies of Excited State Photophysics

The photophysical properties of this compound and its derivatives, which describe their behavior upon absorption of light, have been a subject of significant computational investigation. These studies often focus on phenomena occurring in the electronically excited state.

Excited state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is often associated with molecules that have both a proton-donating and a proton-accepting group in close proximity, facilitated by an intramolecular hydrogen bond. researchgate.netresearchgate.netnih.gov

While this compound itself does not possess the typical functional groups for ESIPT, studies on its derivative, 5-(tert-butyl)-2-hydroxy-1,3-isophthalaldehyde (5-tBHI), have provided significant insights. researchgate.netresearchgate.netacs.org In 5-tBHI, the hydroxyl group can act as a proton donor and the adjacent aldehyde oxygen can act as a proton acceptor.

Computational studies using DFT and its time-dependent extension (TD-DFT) have shown that for 5-tBHI, the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer from the hydroxyl group to the carbonyl oxygen. researchgate.netresearchgate.net This process is solvent-dependent; in non-polar solvents, the intramolecularly hydrogen-bonded conformer predominates and undergoes facile ESIPT. researchgate.netresearchgate.net In polar, protic solvents, a dynamic equilibrium between the intramolecularly hydrogen-bonded form and a solvent-mediated intermolecularly hydrogen-bonded state can exist. researchgate.netresearchgate.net The proton transfer process, whether intramolecular or intermolecular, has been calculated to be extremely fast, on the order of picoseconds. researchgate.net

Table 1: Photophysical Data for 5-(tert-butyl)-2-hydroxy-1,3-isophthalaldehyde (5-tBHI) in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|

This table is generated based on data for a derivative of this compound, 5-tBHI, as detailed in the text. acs.org

The aggregation of molecules can significantly alter their photophysical properties. In the case of 5-tBHI, both experimental and computational studies have shown that it can form aggregates in solution and in the solid state. researchgate.netacs.org These aggregates are guided by a combination of intermolecular hydrogen bonding and π–π stacking interactions. acs.org

DFT calculations, in conjunction with molecular dynamics (MD) simulations, have been used to model the structure and stability of these aggregates. researchgate.net It has been found that 5-tBHI can form mixed aggregates of different orders due to the presence of both its normal (enolic) and proton-transferred (tautomeric) forms. researchgate.netacs.org This aggregation leads to tunable emission properties, although it can also lead to quenching of the emission intensity. researchgate.netacs.org For example, in toluene, a decrease in emission intensity with increasing concentration is observed, which is attributed to the formation of aggregates via π-stacking. acs.org

Excited State Proton Transfer Phenomena

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing molecular motion and interactions over time. nih.gov This physics-based method can predict the aggregation propensity of diverse chemical structures by simulating molecules in a virtual environment, providing insights that complement experimental data. nih.govnih.gov For a set of 32 different molecules, 100-nanosecond MD simulations in an explicit solvent achieved a 97% success rate in predicting aggregation, significantly outperforming chemoinformatics filters. nih.gov These simulations offer detailed information on the scale and dynamics of aggregate formation and the specific molecular interactions involved. nih.gov

MD simulations have been employed to investigate the aggregation behavior of this compound derivatives. A study on 5-(tert-butyl)-2-hydroxy-1,3-isophthalaldehyde (5-tBHI), a photochromic material, used MD simulations alongside spectroscopy and crystallography to understand its aggregation in various solvents and in the solid phase. researchgate.net The simulations revealed that 5-tBHI tends to form mixed aggregates of varying sizes. researchgate.net

A key finding from these computational studies is the significant role of intramolecular forces in dictating intermolecular behavior. The presence of strong intramolecular hydrogen bonding in the 5-tBHI molecule was found to limit its ability to form extensive intermolecular interactions. researchgate.net This self-contained interaction also promotes non-radiative deactivation pathways, which affects the material's photophysical properties. researchgate.net The simulations highlight how subtle changes in molecular architecture can influence the balance between intramolecular and intermolecular forces, thereby controlling aggregation. researchgate.netd-nb.info The formation of nanoaggregates is often dependent on the size of the molecule's conjugated core and the presence of polar groups capable of forming hydrogen bonds. d-nb.info

| Parameter Investigated | Key Finding from MD Simulation | Implication |

|---|---|---|

| Aggregation Behavior | Forms mixed aggregates of different orders. researchgate.net | The system is complex, with multiple species coexisting. |

| Dominant Interactions | Intramolecular hydrogen bonding is a primary factor. researchgate.net | Limits the extent of intermolecular interactions and aggregation. researchgate.net |

| Photophysical Modulation | Aggregation leads to tunable emission, though with quenched intensity. researchgate.net | The aggregation state directly influences the material's optical properties. |